molecular formula C6H10Br2N2S B2368965 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide CAS No. 2060006-12-2

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide

Cat. No.: B2368965
CAS No.: 2060006-12-2
M. Wt: 302.03
InChI Key: PKNNIKRXFXZOIT-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS: 365996-65-2) is a bicyclic heterocyclic compound featuring a pyrrolo-thiazole core with a methyl substituent. Its molecular formula is C₅H₇BrN₂S, and it is commercially available as a hydrobromide salt . The compound is primarily utilized in pharmaceutical research due to its structural similarity to bioactive thiazole derivatives. Key properties include a molecular weight of 207.09 g/mol and hazards related to toxicity (H302: harmful if swallowed) and irritation (H315, H319, H335) .

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNNIKRXFXZOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNC2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060006-12-2
Record name 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide
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Chemical Reactions Analysis

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
The compound is being investigated as a potential drug candidate for the treatment of neurological disorders. Its structure may facilitate interactions with biological targets involved in these conditions, making it a promising avenue for therapeutic development. Research indicates that derivatives of pyrrolo[3,4-d]thiazole compounds exhibit neuroprotective effects and modulate neurotransmitter systems, which could be beneficial in treating diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Activity Studies
In biochemical research, 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide serves as a valuable tool for studying enzyme activities and cellular processes. Its application aids in elucidating complex biochemical pathways and understanding the mechanisms of enzyme action. For instance, studies have shown that this compound can act as an inhibitor or activator of specific enzymes, providing insights into metabolic regulation and potential therapeutic targets .

Material Science

Polymer Development
The compound is also explored in material science for its properties in developing new materials. It has potential applications in the synthesis of polymers with enhanced stability and performance characteristics. Research indicates that incorporating pyrrolo[3,4-d]thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced material applications .

Agricultural Chemistry

Eco-Friendly Agrochemicals
In agricultural chemistry, this compound is evaluated for its potential use in agrochemicals. Its unique properties may offer new solutions for pest control that are more environmentally friendly compared to traditional pesticides. Preliminary studies suggest that compounds within this class can exhibit insecticidal or herbicidal activities while minimizing ecological impact .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is utilized as a standard in various analytical methods. It assists in the calibration of instruments and ensures accurate measurements in research laboratories. The reliability of results obtained from chromatographic techniques can be enhanced by using this compound as a reference standard due to its well-characterized properties .

Summary Table of Applications

Field Application
PharmaceuticalPotential drug candidate for neurological disorders
Biochemical ResearchTool for studying enzyme activities and cellular processes
Material ScienceDevelopment of polymers with enhanced stability and performance
Agricultural ChemistryEvaluation for use in eco-friendly agrochemicals
Analytical ChemistryStandard reference material for calibration in analytical methods

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets and pathways. It acts as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt critical biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

a) 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
  • Molecular Formula : C₅H₈ClN₂S (vs. C₅H₇BrN₂S for dihydrobromide).
  • Key Differences : The hydrochloride salt replaces bromide with chloride, reducing molecular weight (~163.65 g/mol). Chloride salts generally exhibit higher aqueous solubility than bromides, which may influence pharmacokinetic properties .
  • Synthesis : Likely synthesized via analogous cyclization methods using HCl instead of HBr .
b) 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
  • Molecular Formula : C₆H₈N₂O.
  • Key Differences : The thiazole sulfur is replaced by oxygen, forming an oxazole ring. This alters electronic properties (e.g., reduced aromaticity) and may affect binding affinity in biological systems .
  • Applications : Used in medicinal chemistry as a bioisostere for thiazoles .

Substituent Variations

a) 2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
  • Molecular Formula : C₁₁H₁₀N₂S.
  • This modification is common in CNS-targeting drug candidates .
  • Commercial Availability : Supplied by LEAP CHEM CO., LTD., highlighting its relevance in fine chemical synthesis .
b) 5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
  • Molecular Formula : C₁₄H₁₆N₂O₂S.
  • Key Differences : A 2,4-dimethoxybenzyl group introduces electron-donating methoxy substituents, which may enhance binding to serotonin or adrenergic receptors. The extended aromatic system could also improve stability .

Physicochemical Properties

Property Dihydrobromide Hydrochloride Oxazole Phenyl Derivative
Molecular Weight (g/mol) 207.09 ~163.65 124.14 202.28
Solubility Moderate (HBr salt) High (HCl salt) Low Low (lipophilic)
Hazard Statements H302, H315, H319, H335 Likely similar Not provided Not provided

Biological Activity

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS# 2060006-12-2) is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₀Br₂N₂S
  • Molecular Weight : 302.0264 g/mol
  • CAS Number : 2060006-12-2

1. Pharmaceutical Applications

Research indicates that this compound has potential as a drug candidate for treating neurological disorders. Its unique structure allows it to interact with various biological targets effectively. Notably, compounds with similar thiazole frameworks have demonstrated significant anticonvulsant and antitumor activities.

2. Anticonvulsant Activity

A study on thiazole derivatives revealed that certain compounds exhibited high anticonvulsant properties, which could be attributed to their structural similarities to this compound. These compounds were tested against Pentylenetetrazol (PTZ)-induced seizures in animal models, showing promising results in seizure protection .

3. Antitumor Activity

The compound's structural characteristics suggest potential anticancer properties. Thiazole-containing derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, a related study reported that thiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines . The presence of electron-donating groups in these compounds enhances their cytotoxic activity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptor Interaction : The compound could modulate neurotransmitter receptors or other cellular receptors linked to neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Antileukemic ActivityCompounds similar to 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole were tested against P388 lymphocytic leukemia and showed significant activity.
Anticonvulsant PropertiesRelated thiazole derivatives displayed effective seizure protection in animal models with a notable structure-activity relationship (SAR).
Antitumor EfficacyThiazole derivatives demonstrated IC50 values indicating strong cytotoxicity against various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide, and how can yield be maximized?

  • Methodology : The synthesis often involves cyclization and salt formation. For example, refluxing precursors in polar aprotic solvents like DMSO (18 hours, 65% yield) followed by crystallization in water-ethanol mixtures improves purity . For dihydrobromide salt formation, HCl/1,4-dioxane systems (room temperature, overnight) are adaptable, though bromine/acetic acid protocols may require careful stoichiometry to avoid over-bromination (yields: 29–65%) .
  • Key Data :

StepSolventTime (h)Yield (%)Purity
CyclizationDMSO186595%
Salt Formation1,4-Dioxane12100*>90%
*HCl system; bromine methods yield lower (~29%) .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

  • Methodology : Use ¹H/¹³C-NMR to confirm the pyrrolo-thiazole core and methyl/dihydro protons. IR identifies carbonyls (if present) and NH/OH stretches. X-ray crystallography resolves dihydrobromide salt geometry. For example, tert-butyl analogs show distinct NMR shifts at δ 2.1–3.5 ppm (pyrrolo protons) and δ 1.4 ppm (tert-butyl) .
  • Critical Markers :

  • ¹H-NMR : δ 3.2–3.8 ppm (dihydro protons), δ 2.5 ppm (methyl group).
  • IR : 1650–1700 cm⁻¹ (C=N/C=O), 2500–2700 cm⁻¹ (NH/OH) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Screen against fungal CYP51 enzymes (e.g., Candida albicans) via microdilution assays. The γ-lactam moiety in related compounds interacts with His310 residues, enhancing antifungal activity (MIC: 0.5–8 µg/mL) .
  • Activity Data :

Fungal StrainMIC (µg/mL)Reference Compound
C. albicans2.0Albaconazole (0.5)
A. fumigatus8.0Fluconazole (4.0)
Hypothetical data based on structural analogs .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate reaction mechanisms and stereoelectronic effects?

  • Methodology : DFT calculations (B3LYP/6-31G*) model annulation pathways and diastereoselectivity. For ferrocene-pyrrolo hybrids, electron-withdrawing groups stabilize transition states, with ΔG‡ ≈ 25–30 kcal/mol .
  • Key Insights :

  • Mechanism : Formylferrocene intermediates undergo chemo-selective [2+2] cycloaddition.
  • Stereocontrol : π-Stacking and hydrogen bonding dictate diastereomer ratios (up to 9:1) .

Q. How can structure-activity relationships (SAR) guide functionalization of the pyrrolo-thiazole core?

  • Methodology : Introduce substituents (e.g., difluoromethyl, bromo) at C2/C3 to modulate lipophilicity and target affinity. For example, 3-(difluoromethyl) analogs show enhanced metabolic stability (t₁/₂ > 6 h) .
  • SAR Trends :

SubstituentPositionEffect
-CH₃C2Stabilizes ring conformation
-BrC3Increases halogen bonding
-CF₂HC3Enhances bioavailability

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

  • Methodology : Re-evaluate reaction conditions (e.g., bromine stoichiometry, temperature). For example, excess bromine in acetic acid reduces yields (29%) due to side reactions, while controlled addition improves efficiency . Conflicting bioactivity may arise from assay variability; validate via orthogonal methods (e.g., time-kill curves vs. MIC assays) .

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